2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate
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Overview
Description
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate is a complex organic compound with a molecular formula of C20H24N6O4S and a molecular weight of 444.51 g/mol . This compound is characterized by its unique structure, which combines a thiazolidine ring with a theophylline moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-5-phenylthiazolidine with theophyllin-7-ylacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the thiazolidine ring or the theophylline moiety can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases due to the presence of theophylline.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate involves its interaction with specific molecular targets. The theophylline moiety is known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in bronchodilation and other physiological effects. The thiazolidine ring may contribute to the compound’s overall activity by interacting with other cellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-3,4-dimethyl-5-phenylthiazolidine
- Theophyllin-7-ylacetate
- 3,4-Dimethyl-5-phenylthiazolidine
Uniqueness
2-Imino-3,4-dimethyl-5-phenylthiazolidine theophyllin-7-ylacetate is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both the thiazolidine ring and the theophylline moiety allows for a broader range of applications and interactions compared to its individual components .
Properties
CAS No. |
74347-30-1 |
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Molecular Formula |
C20H24N6O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H14N2S.C9H10N4O4/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-8,10,12H,1-2H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
BKWSJDFLCCQAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Origin of Product |
United States |
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